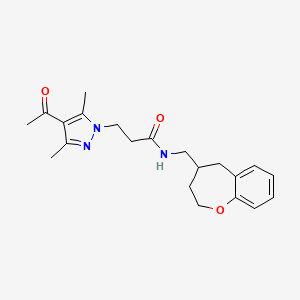
2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, closely related to the compound , involves strategies such as the reaction of N-methyl-laudanosine and N-methyl-noscapine to yield derivatives with varied affinities for apamin-sensitive binding sites. These syntheses highlight the importance of specific substituents for the activity and affinity of the compounds (Graulich et al., 2006). Moreover, the Pummerer reaction has been employed to synthesize mono- and dimethoxy-1,2,3,4-tetrahydroisoquinolines, illustrating a method to incorporate methoxyl groups into the tetrahydroisoquinoline skeleton (Shinohara et al., 1998).
Molecular Structure Analysis
The molecular structure of related tetrahydroisoquinoline compounds has been explored through various spectroscopic methods, including NMR, UV, IR, and HRESIMS, to establish their structural features. These studies provide insights into the stereochemistry and electronic properties of the compound, which are crucial for understanding its chemical behavior and interaction with biological targets (Pudjiastuti et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives have been explored, such as their rearrangement under specific conditions to yield benzazepine derivatives, highlighting the compound's reactive nature and potential for chemical transformations (McMahon et al., 1982). Additionally, the Ritter reaction has been applied to synthesize various tetrahydroisoquinoline derivatives, demonstrating the versatility of this compound class in synthetic chemistry (Rozhkova et al., 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline” were not found, compounds with similar structures, such as chromones and pyrazoles, are being extensively used as building blocks in organic synthesis and have been found to exhibit various biological activities .
Eigenschaften
IUPAC Name |
2-[(4-methoxy-2,3-dimethylphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-15(2)19(21-3)9-8-17(14)12-20-11-10-16-6-4-5-7-18(16)13-20/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVNYKYMGBBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide](/img/structure/B5641531.png)
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)

![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)






